molecular formula C10H13N3O2 B14847958 2-(2-Nitro-phenyl)-piperazine

2-(2-Nitro-phenyl)-piperazine

Cat. No.: B14847958
M. Wt: 207.23 g/mol
InChI Key: AISXMVVXDTZTSC-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenyl)-piperazine is an organic compound that belongs to the class of nitro compounds It consists of a piperazine ring substituted with a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-phenyl)-piperazine typically involves the reaction of 2-nitroaniline with piperazine. One common method is to dissolve 2-nitroaniline in a suitable solvent, such as ethanol, and then add piperazine. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-phenyl)-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitro-phenyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitro-phenyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazine ring can also interact with receptor sites, modulating their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitro-phenyl)-piperazine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the piperazine ring also imparts distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-nitrophenyl)piperazine

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-8(10)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2

InChI Key

AISXMVVXDTZTSC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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